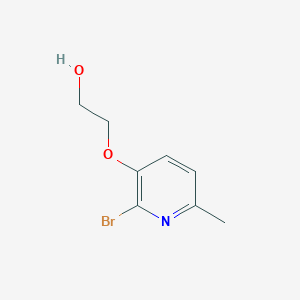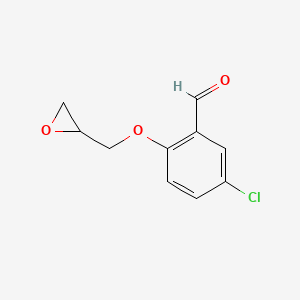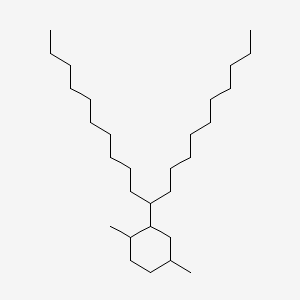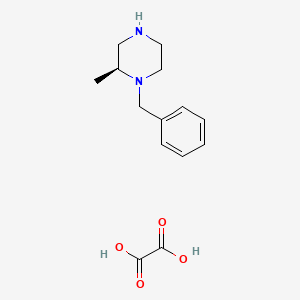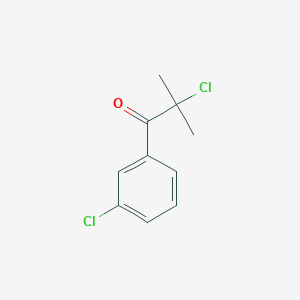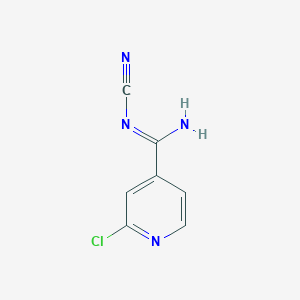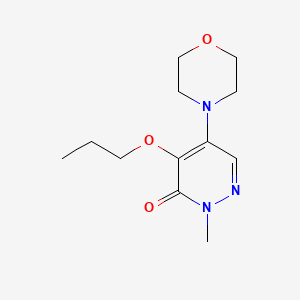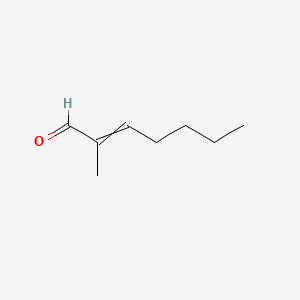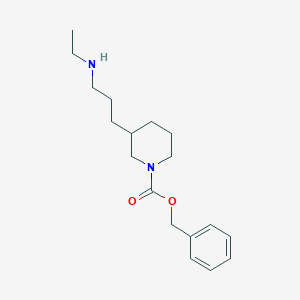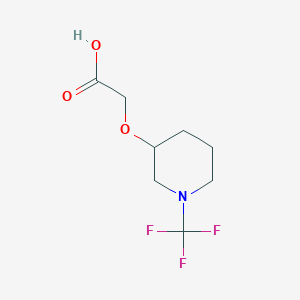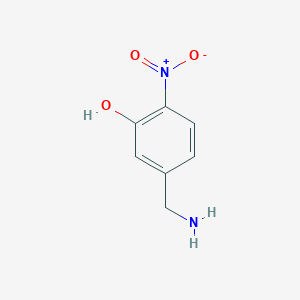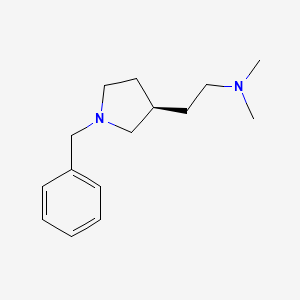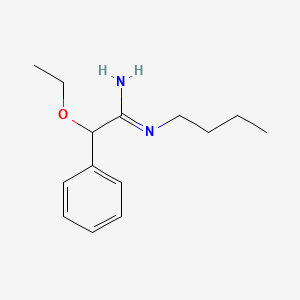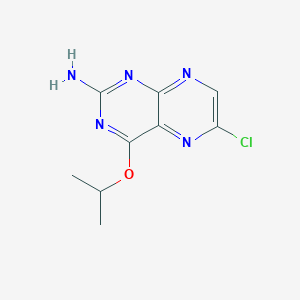
6-Chloro-4-isopropoxypteridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-chloro-4-isopropoxypteridine is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals. This compound is characterized by the presence of an amino group at position 2, a chlorine atom at position 6, and an isopropoxy group at position 4 on the pteridine ring.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-amino-6-chloro-4-isopropoxypteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4,6-trione derivatives, while substitution reactions can produce a variety of substituted pteridines.
科学的研究の応用
2-amino-6-chloro-4-isopropoxypteridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-6-chloro-4-isopropoxypteridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 2-amino-6-chloropyridine
- 2-amino-4-chloro-6-methylpyrimidine
Uniqueness
2-amino-6-chloro-4-isopropoxypteridine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and isopropoxy group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H10ClN5O |
|---|---|
分子量 |
239.66 g/mol |
IUPAC名 |
6-chloro-4-propan-2-yloxypteridin-2-amine |
InChI |
InChI=1S/C9H10ClN5O/c1-4(2)16-8-6-7(14-9(11)15-8)12-3-5(10)13-6/h3-4H,1-2H3,(H2,11,12,14,15) |
InChIキー |
UKWSFPQXLGPANT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC(=NC2=NC=C(N=C21)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


